

Commercial Availability and Technical Profile of 2-Isobutoxypyridine-3-boronic acid

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Compound of Interest

Compound Name: 2-Isobutoxypyridine-3-boronic acid

Cat. No.: B578344

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-isobutoxypyridine-3-boronic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, synthetic methodologies, analytical characterization, and applications in drug discovery, with a focus on its role in cross-coupling reactions and potential interactions with biological signaling pathways.

Core Data and Commercial Availability

2-Isobutoxypyridine-3-boronic acid is a commercially available reagent, facilitating its use in various research and development applications. Several chemical suppliers offer this compound in varying quantities.

Table 1: Physicochemical and Identification Data

Property	Value	Source
CAS Number	1218790-95-4	[1]
Molecular Formula	C ₉ H ₁₄ BNO ₃	[1]
IUPAC Name	[2-(2-methylpropoxy)-3-pyridinyl]boronic acid	[1]
Molecular Weight	195.03 g/mol	[1]
Synonyms	(2-Isobutoxypyridin-3-yl)boronic acid, [2-(2-METHYLPROPOXY)PYRIDIN-3-YL]BORONIC ACID, 2-(Isobutoxy)pyridine-3-boronic acid	[1]

Table 2: Commercial Suppliers and Availability

Supplier	Catalog Number	Purity	Available Quantities
Dayang Chem (Hangzhou) Co.,Ltd.	DC316212648	>95%	1 g, 5 g, 10 g, custom
Suzhou Rovathin Pharmatech Co., Ltd	Not specified	>97%	Gram to kilogram scale
Sino Rarechem Labs Co. Ltd.	Not specified	>98%	Gram to kilogram scale
Suzhou Vosun Chemical Co.,Ltd.	Not specified	>97%	Gram to kilogram scale

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

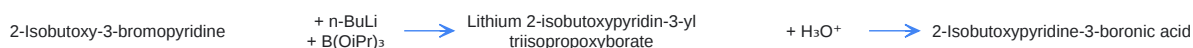
Synthesis and Experimental Protocols

The synthesis of **2-isobutoxypyridine-3-boronic acid** typically involves a metal-halogen exchange reaction of a corresponding halopyridine precursor, followed by borylation with a trialkyl borate. While a specific, detailed experimental protocol for this exact molecule is not readily available in the searched literature, a general and reliable procedure can be adapted from established methods for preparing pyridinylboronic acids.[2][3][4][5]

Proposed Synthetic Protocol: Metal-Halogen Exchange and Borylation

This protocol is based on general procedures for the synthesis of pyridine boronic acids.[2][3][4][5]

Reaction Scheme:



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Figure 1: Proposed synthesis of **2-isobutoxypyridine-3-boronic acid**.

Materials:

- 2-Isobutoxy-3-bromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), 2M aqueous solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-isobutoxy-3-bromopyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at $-78\text{ }^\circ\text{C}$. The reaction mixture is stirred at this temperature for 1 hour.
- **Borylation:** Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at $-78\text{ }^\circ\text{C}$. The mixture is stirred for an additional 2 hours at $-78\text{ }^\circ\text{C}$ and then allowed to warm to room temperature overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of 2M HCl at $0\text{ }^\circ\text{C}$. The mixture is stirred for 1 hour at room temperature.
- **Work-up:** The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography on silica gel to yield **2-isobutoxypyridine-3-boronic acid** as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of **2-isobutoxypyridine-3-boronic acid**. The following are standard analytical techniques and expected results.

Table 3: Analytical Characterization Methods

Technique	Purpose	Expected Observations
^1H NMR	Structural elucidation and purity assessment	Aromatic protons of the pyridine ring, isobutoxy group protons (methyl, methine, and methylene), and a broad singlet for the $\text{B}(\text{OH})_2$ protons.
^{13}C NMR	Carbon skeleton confirmation	Aromatic carbons of the pyridine ring and aliphatic carbons of the isobutoxy group. The carbon attached to boron may be broad or unobserved. [6]
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak corresponding to the calculated molecular weight (195.03 g/mol). [1]
HPLC	Purity assessment	A single major peak indicating high purity. The method must be optimized to prevent on-column hydrolysis. [7] [8] [9] [10] [11]
Infrared (IR) Spectroscopy	Functional group identification	Characteristic peaks for O-H (broad), C-H, C=N, C=C, and B-O stretching vibrations.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or Methanol-d_4).
- Instrumentation: A 400 MHz or higher NMR spectrometer.

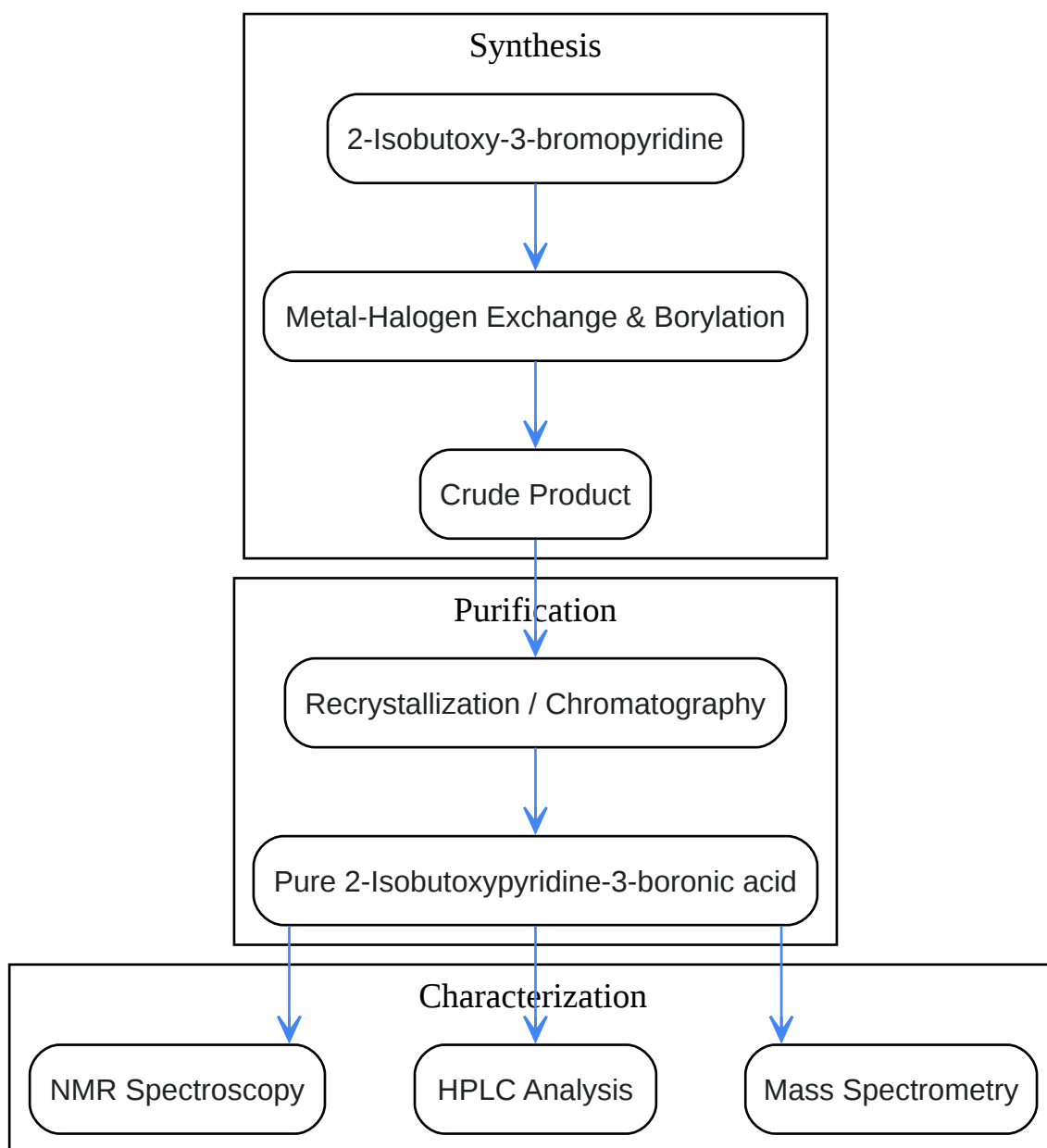
- ^1H NMR Acquisition: Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Typically requires a larger number of scans (1024-4096) with a relaxation delay of 2-5 seconds.

High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[\[8\]](#)[\[11\]](#)
- Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium hydroxide to improve peak shape.[\[7\]](#)[\[10\]](#)
- Detection: UV detection at a suitable wavelength (e.g., 254 nm).
- Flow Rate: Typically 1.0 mL/min.

Mass Spectrometry (MS):

- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Sample Preparation: A dilute solution of the compound in methanol or acetonitrile.
- Data Acquisition: Performed in positive ion mode.



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Figure 2: General experimental workflow for synthesis and characterization.

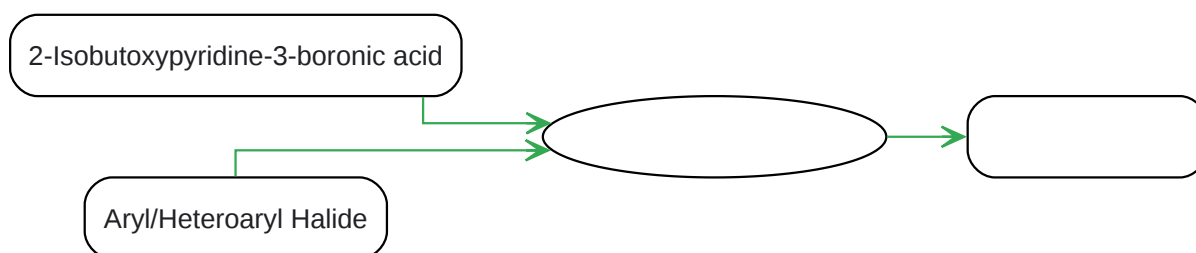
Applications in Drug Discovery and Organic Synthesis

Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.^{[12][13]} In

medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, often acting as a reversible covalent inhibitor of enzymes.[14][15]

Suzuki-Miyaura Cross-Coupling

2-Isobutoxypyridine-3-boronic acid can be coupled with a wide range of aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[16][17]

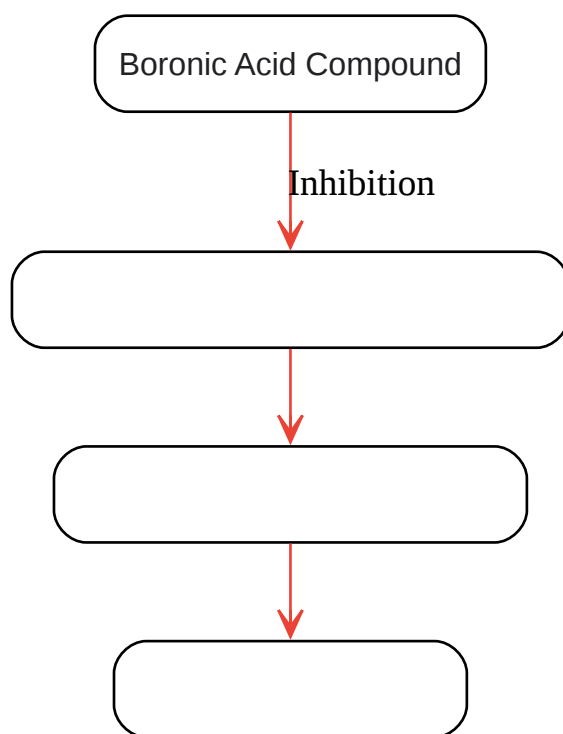


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Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Signaling Pathways

While specific biological targets of **2-isobutoxypyridine-3-boronic acid** are not yet extensively documented, the broader class of boronic acids has been shown to interact with various biological systems. Phenylboronic acid, for example, has been demonstrated to inhibit cancer cell migration by affecting key signaling pathways that regulate actin dynamics.[18] Boronic acids can modulate the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton.[18] Furthermore, some studies suggest that boron-related stress signals can be transmitted through the TOR pathway.[19]



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Figure 4: Potential signaling pathway influenced by boronic acids.

The unique ability of boronic acids to form reversible covalent bonds with diols also makes them attractive for targeting glycoproteins and other biological molecules with vicinal diol functionalities.[15] This interaction is being explored for the development of novel therapeutics and diagnostic agents.

Conclusion

2-Isobutoxypyridine-3-boronic acid is a readily accessible and versatile building block with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the known biological activities of the boronic acid pharmacophore, makes it a compound of high interest for researchers in these fields. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic applications.

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